molecular formula C12H18BNO3 B2847819 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole CAS No. 2246819-62-3

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

Cat. No.: B2847819
CAS No.: 2246819-62-3
M. Wt: 235.09
InChI Key: BKPBHAYPDJQEPC-UHFFFAOYSA-N
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Description

This compound is a boronic ester-functionalized oxazole derivative featuring a cyclopropyl substituent. The oxazole core (a five-membered heterocycle with oxygen and nitrogen) combined with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-14-10(15-9)8-5-6-8/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPBHAYPDJQEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246819-62-3
Record name 2-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.

    Boronic Ester Formation: The final step involves the formation of the boronic ester. This is typically achieved by reacting the oxazole derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or acid.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Electrophiles: For substitution reactions on the oxazole ring.

Major Products

    Biaryl Compounds: Formed in cross-coupling reactions.

    Alcohols and Acids: Resulting from oxidation of the boronic ester group.

    Substituted Oxazoles: From electrophilic substitution reactions.

Scientific Research Applications

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of novel materials with unique properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The cyclopropyl and oxazole groups provide stability and specificity to the reaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The table below compares key structural analogs:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Reactivity Notes
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (Target) Oxazole Cyclopropyl, boronic ester C₁₂H₁₇BN₂O₃* ~259.10** Moderate reactivity due to EWG oxazole
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pyridine Cyclopropyl, boronic ester C₁₄H₂₀BNO₂ 245.13 Higher reactivity (less electron-withdrawing)
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Pyrimidine Cyclopropyl, boronic ester C₁₃H₁₈BN₃O₂ 267.12 Lower steric hindrance vs. oxazole
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole Oxazole Boronic ester (no cyclopropyl) C₉H₁₃BN₂O₃ 208.03 Higher reactivity (less steric bulk)
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole Benzo[d]oxazole Methyl, fused benzene, boronic ester C₁₄H₁₈BNO₃ 259.12 Enhanced stability (fused ring)

Estimated formula based on structural analogs; *Calculated based on similar compounds.

Key Observations:
  • Steric Effects : The cyclopropyl group in the target compound introduces greater steric hindrance compared to pyridine or simple oxazole analogs, which may lower coupling efficiency but improve stability .
  • Stability : Fused-ring systems like benzo[d]oxazole () exhibit enhanced thermal and hydrolytic stability due to reduced ring strain .

Physicochemical Properties

  • Solubility: The cyclopropyl group increases hydrophobicity compared to non-substituted oxazole ().

Biological Activity

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19BN2O2
  • Molecular Weight : 246.11 g/mol
  • CAS Number : 1375301-91-9
  • Structure : The compound features a cyclopropyl group and a dioxaborolane moiety which are significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antiviral Activity : Preliminary studies suggest that this compound may act as a non-nucleoside inhibitor targeting viral polymerases. For instance, it has shown potential in inhibiting the NS5B enzyme of the Hepatitis C virus (HCV), which is crucial for viral replication .
  • Enzyme Inhibition : The compound's dioxaborolane structure is known to interact with various enzymes. In vitro assays have indicated that it may inhibit cytochrome P450 enzymes (CYPs), particularly CYP3A4, which plays a significant role in drug metabolism . This inhibition could lead to drug-drug interactions and metabolic instability.
  • Cellular Studies : In cellular models, this compound exhibited cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Viral Replication : By targeting viral polymerases like NS5B, the compound disrupts the replication cycle of viruses such as HCV .
  • Enzyme Interaction : The dioxaborolane moiety is thought to form reversible complexes with active sites of various enzymes, leading to competitive inhibition .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antiviral Efficacy

In a study published in Nature Communications, researchers evaluated the efficacy of this compound against HCV. The compound demonstrated an EC50 value < 50 nM in cellular replicon assays .

Study 2: Enzyme Inhibition Profile

A pharmacokinetic study assessed the interaction of this compound with human liver microsomes. It was found to exhibit significant inhibition of CYP3A4 with an IC50 value of 0.34 μM. The study highlighted concerns regarding potential drug-drug interactions due to time-dependent inhibition characteristics .

Table 1: Biological Activity Summary

Activity TypeTargetEC50/IC50 ValueReference
AntiviralNS5B (HCV)< 50 nM
Enzyme InhibitionCYP3A40.34 μM
CytotoxicityCancer Cell LinesVaries

Table 2: Structural Properties

PropertyValue
Molecular FormulaC13H19BN2O2
Molecular Weight246.11 g/mol
CAS Number1375301-91-9
Storage Conditions2–8°C

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